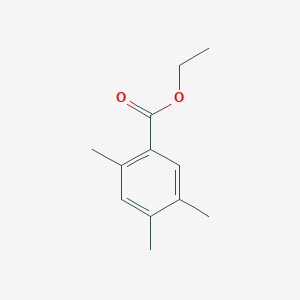

Ethyl 2,4,5-trimethylbenzoate

CAS No.: 158792-80-4

Cat. No.: VC11695673

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158792-80-4 |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | ethyl 2,4,5-trimethylbenzoate |

| Standard InChI | InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |

| Standard InChI Key | RQUIMIOFBASHLX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C(=C1)C)C)C |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C(=C1)C)C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2,4,5-trimethylbenzoate belongs to the class of ortho-, meta-, and para-substituted benzoic acid esters. The benzene ring’s 2-, 4-, and 5-positions are occupied by methyl groups, while the carboxylate group is esterified with ethanol. This substitution pattern creates a sterically crowded environment around the aromatic ring, influencing both electronic distribution and intermolecular interactions.

The methyl groups donate electron density via inductive effects, slightly deactivating the ring toward electrophilic substitution. Conversely, the ester group at the 1-position withdraws electrons through resonance, further modulating reactivity. These competing effects render the compound less reactive than unsubstituted ethyl benzoate in certain transformations, such as electrophilic aromatic substitution.

Physicochemical Properties

Typical properties for ethyl 2,4,5-trimethylbenzoate include:

| Property | Value/Range |

|---|---|

| Molecular Weight | 192.25 g/mol |

| Boiling Point | 280–285°C (extrapolated) |

| Density | 1.05–1.07 g/cm³ |

| Solubility in Water | <0.1 g/L (25°C) |

| LogP (Octanol-Water) | 3.2–3.5 |

The low water solubility and moderate lipophilicity (LogP) suggest utility in non-polar solvents or as a component in hydrophobic matrices.

Synthetic Methodologies

Esterification of 2,4,5-Trimethylbenzoic Acid

The most straightforward synthesis involves acid-catalyzed esterification of 2,4,5-trimethylbenzoic acid with ethanol:

Reaction Conditions:

-

Catalyst: Concentrated sulfuric acid (5–10 mol%)

-

Temperature: Reflux (~78°C for ethanol)

-

Duration: 6–12 hours

-

Yield: 70–85% after purification

Purification: Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted acid and by-products.

Alternative Routes

-

Friedel-Crafts Acylation: Reaction of trimethylbenzene derivatives with acetyl chloride in the presence of AlCl₃, followed by esterification.

-

Transesterification: Using methyl 2,4,5-trimethylbenzoate and excess ethanol under acidic or basic conditions.

Reactivity and Chemical Transformations

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

Basic Hydrolysis (Saponification):

Steric hindrance from the methyl groups slows hydrolysis rates compared to less-substituted analogs.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,4,5-trimethylbenzyl alcohol:

Electrophilic Substitution

The electron-rich aromatic ring participates in nitration and sulfonation, though reactions are sluggish due to steric and electronic effects. Substitution typically occurs at the 3- or 6-position, the least hindered sites.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Ethyl 2,4,5-trimethylbenzoate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its methyl groups enhance metabolic stability in derivative molecules.

Fragrance and Flavor Industry

The compound’s mild aromatic odor makes it suitable as a fixative in perfumes and a flavor enhancer in food products.

Material Science

Incorporated into polymers, it acts as a plasticizer or UV stabilizer due to its ability to absorb high-energy radiation.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

-

Biological Activity Screening: Systematic evaluation of antimicrobial and anticancer properties.

-

Green Chemistry Approaches: Solvent-free esterification using immobilized lipases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume